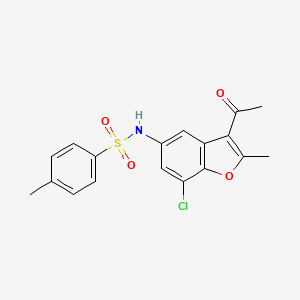
2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is an intriguing compound with various applications in scientific research. Its structure is characterized by the presence of a piperidine ring, fluorobenzyl and trifluoromethyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate typically involves several key steps. The starting materials include 4-fluorobenzyl bromide and piperidine. These are reacted under specific conditions to form the intermediate product, which is then further reacted with N-(3-(trifluoromethyl)phenyl)acetamide under controlled conditions to yield the final compound. The reaction conditions typically involve solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate or sodium hydride, with temperature controls to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. Automation, continuous flow reactors, and advanced purification techniques are often employed to produce large quantities with high consistency and quality. These methods ensure that the compound is manufactured at a scale suitable for its various applications, while maintaining stringent quality control standards.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
The compound 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is known to undergo several types of chemical reactions, including:
Oxidation: : It can be oxidized under appropriate conditions, often involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : It is capable of undergoing nucleophilic and electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (potassium permanganate, hydrogen peroxide), reducing agents (lithium aluminum hydride, sodium borohydride), and various catalysts and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation might yield compounds with additional oxygen functionalities, while reduction could result in products with increased hydrogen content.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
Biologically, this compound is studied for its interactions with various biomolecules. Its fluorinated and trifluoromethyl groups are known to influence biological activity, making it a compound of interest in biochemical research.
Medicine
In medicine, research into this compound includes exploring its potential therapeutic effects. Its unique structure may offer benefits in drug design, particularly in targeting specific molecular pathways.
Industry
Industrial applications of this compound include its use in the development of new materials and catalysts. Its chemical properties make it suitable for various industrial processes that require specific reactivity and stability.
Mecanismo De Acción
The mechanism by which 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate exerts its effects is related to its interaction with molecular targets and pathways. The presence of the fluorobenzyl and trifluoromethyl groups allows it to interact with specific proteins and enzymes, potentially inhibiting or modifying their activity. These interactions are crucial in understanding its biological effects and potential therapeutic applications.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
Similar compounds include those with piperidine rings and fluorinated groups. the combination of the specific fluorobenzyl and trifluoromethyl groups in 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate provides it with unique reactivity and stability.
List of Similar Compounds
4-(fluorobenzyl)piperidine
N-(trifluoromethyl)phenylacetamide
Piperidinyl fluoroacetamide derivatives
Conclusion
This compound is a compound with diverse applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with multiple molecular targets. This makes it a valuable compound in chemistry, biology, medicine, and industrial processes.
Propiedades
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F4N2O2.C2H2O4/c23-19-6-4-16(5-7-19)14-30-15-17-8-10-28(11-9-17)13-21(29)27-20-3-1-2-18(12-20)22(24,25)26;3-1(4)2(5)6/h1-7,12,17H,8-11,13-15H2,(H,27,29);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFBCDIBWZCTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC(=C3)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F4N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
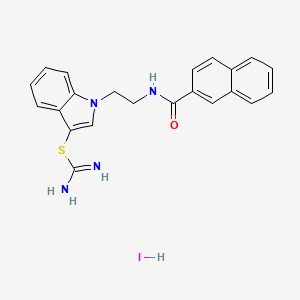
![7-(tert-butyl)-8-ethyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921530.png)
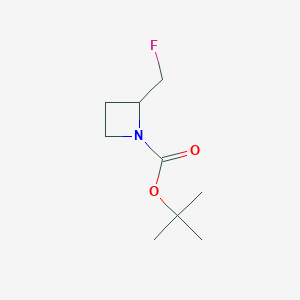
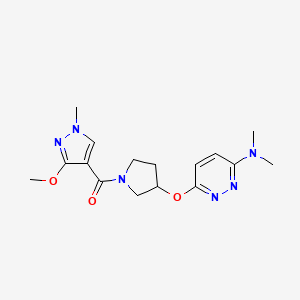
![methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2921535.png)
![4-Ethoxy-1,6-dioxaspiro[2.5]octane](/img/structure/B2921536.png)
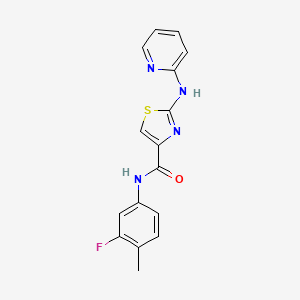
![ethyl 2-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)acetate](/img/structure/B2921539.png)

![2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2921543.png)
![1-(4-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921544.png)
![Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate](/img/structure/B2921546.png)
![6-Cyano-N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2921550.png)
